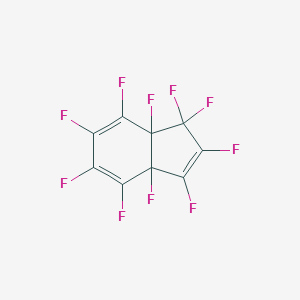
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene is a fluorinated organic compound with the molecular formula C9F10 . It is a derivative of indene, where all hydrogen atoms are replaced by fluorine atoms.
Méthodes De Préparation
The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Analyse Des Réactions Chimiques
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as , resulting in the formation of partially fluorinated indenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Fluorinated compounds, including indene, decafluoro-3a,7a-dihydro-, are investigated for their potential use in drug development due to their stability and bioavailability.
Mécanisme D'action
The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene can be compared with other fluorinated indenes, such as:
Indene, hexafluoro-: This compound has fewer fluorine atoms and different chemical properties.
Indene, octafluoro-: With eight fluorine atoms, it exhibits intermediate properties between hexafluoro- and decafluoro- derivatives.
The uniqueness of indene, decafluoro-3a,7a-dihydro- lies in its complete fluorination, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
13385-25-6 |
|---|---|
Formule moléculaire |
C9F10 |
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene |
InChI |
InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19 |
Clé InChI |
GFZNBPMSRVLSRB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
SMILES canonique |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Synonymes |
Decafluoro-3a,7a-dihydro-1H-indene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
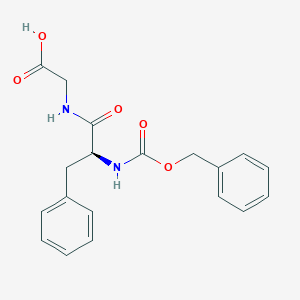
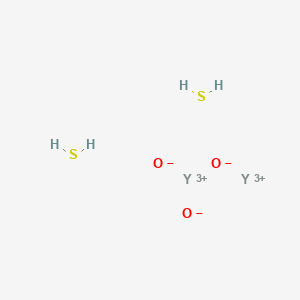
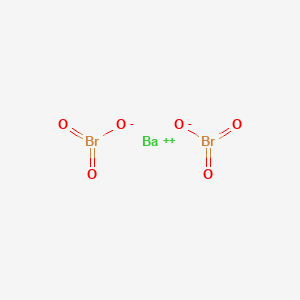


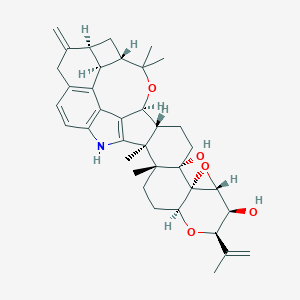
![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)





![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
